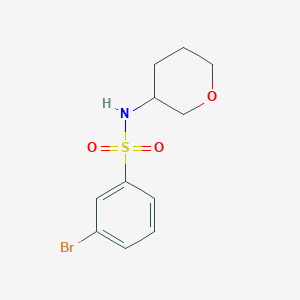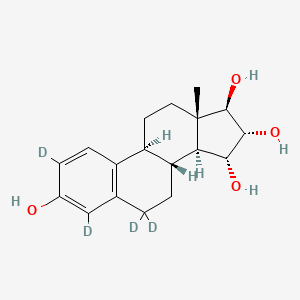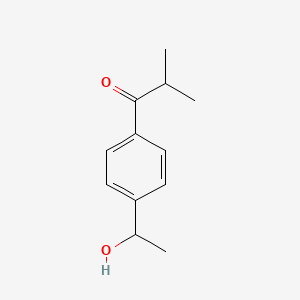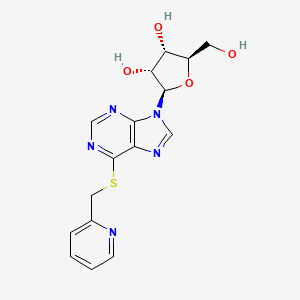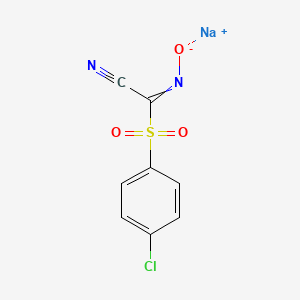
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide is a complex organic compound that features a sulfonyl group, a cyanide group, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide typically involves the reaction of sulfonyl chlorides with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is carefully regulated to ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, while the cyanide group can participate in various chemical reactions. These interactions and reactions are mediated by specific pathways that are currently being studied in detail .
Vergleich Mit ähnlichen Verbindungen
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide can be compared with other sulfonyl-containing compounds such as:
Sodium sulfinates: These compounds are also used as building blocks in organic synthesis and have similar reactivity.
Sulfonamides: These compounds are widely used in medicinal chemistry and have similar functional groups.
Sulfones: These compounds are used in various industrial applications and share similar chemical properties.
Eigenschaften
Molekularformel |
C8H4ClN2NaO3S |
|---|---|
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide |
InChI |
InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1 |
InChI-Schlüssel |
KOJKUXXOLVVLQE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)


![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
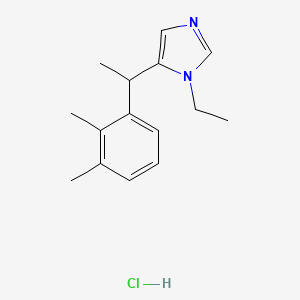
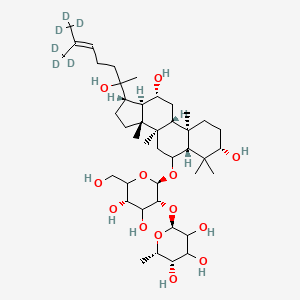
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
